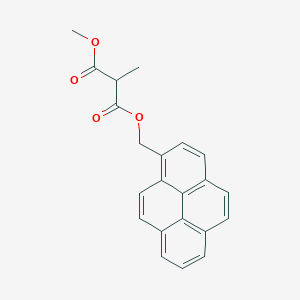
Methyl (pyren-1-yl)methyl methylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (pyren-1-yl)methyl methylpropanedioate is a chemical compound that features a pyrene moiety attached to a methylpropanedioate group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, making this compound valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (pyren-1-yl)methyl methylpropanedioate typically involves the reaction of pyrene with methylpropanedioate under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where pyrene is reacted with methylpropanedioate in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. For instance, using a flow system with a packed column and a suitable catalyst can facilitate the large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (pyren-1-yl)methyl methylpropanedioate undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene ring, particularly at the 1, 3, 6, and 8 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Pyrenequinones
Reduction: Alcohol derivatives of the ester groups
Substitution: Halogenated or nitrated pyrene derivatives
Wissenschaftliche Forschungsanwendungen
Methyl (pyren-1-yl)methyl methylpropanedioate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying charge transfer phenomena.
Biology: Incorporated into oligonucleotides for nucleic acid diagnostics and molecular biology research.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of Methyl (pyren-1-yl)methyl methylpropanedioate involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions are crucial for its role in molecular recognition and binding in biological systems . The pyrene moiety’s ability to participate in charge transfer and fluorescence makes it valuable for imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-(pyren-1-yl)methylribonucleotides: Used in nucleic acid diagnostics and molecular biology.
1-Methylpyrene: A simpler derivative of pyrene with similar photophysical properties.
Uniqueness
Methyl (pyren-1-yl)methyl methylpropanedioate stands out due to its combination of the pyrene moiety with the methylpropanedioate group, providing unique reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a versatile compound .
Eigenschaften
CAS-Nummer |
138008-87-4 |
|---|---|
Molekularformel |
C22H18O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1-O-methyl 3-O-(pyren-1-ylmethyl) 2-methylpropanedioate |
InChI |
InChI=1S/C22H18O4/c1-13(21(23)25-2)22(24)26-12-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h3-11,13H,12H2,1-2H3 |
InChI-Schlüssel |
PBLSIWJHJOCVHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
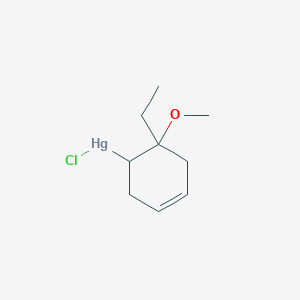
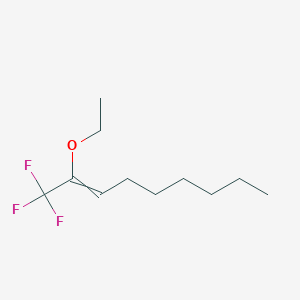
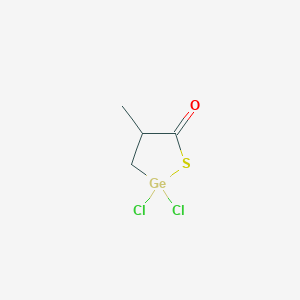
![2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-](/img/structure/B14269512.png)
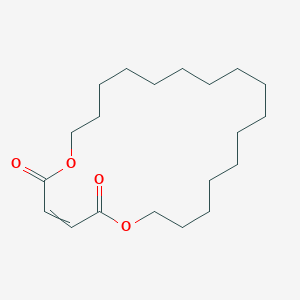
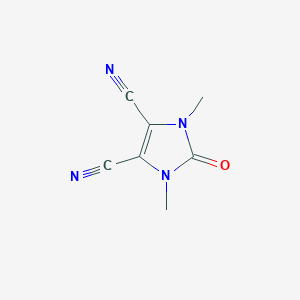
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)



![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
